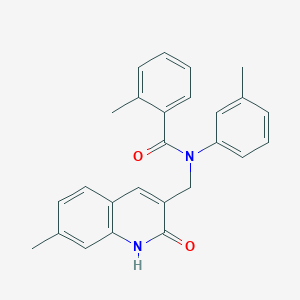
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide, also known as GMX1778, is a small molecule inhibitor that targets nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been found to have potential applications in cancer therapy, neurodegenerative diseases, and aging.
Mecanismo De Acción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. NAD+ is a coenzyme that plays a crucial role in many cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, leading to the inhibition of various cellular processes, including cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit cancer cell growth, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide is its specificity for NAMPT. This makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. One direction is to investigate its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NAMPT. Finally, the development of more soluble forms of this compound could enhance its utility in various experiments.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxy-7-methylquinoline-3-carbaldehyde from 2-methylquinoline-3-carbaldehyde. This is followed by the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with m-toluidine to form N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide. The final step involves the reaction of N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide with 2-chloro-N-methylbenzamide to form this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound works by inhibiting NAD+ biosynthesis, which is essential for cancer cell survival. It has also been found to enhance the efficacy of chemotherapy drugs, making it a promising adjuvant therapy.
In addition to cancer therapy, this compound has also been studied for its potential applications in neurodegenerative diseases and aging. It has been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
Propiedades
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-22(13-17)28(26(30)23-10-5-4-8-19(23)3)16-21-15-20-12-11-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVELPUOHIGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)
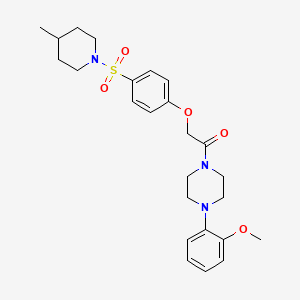

![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
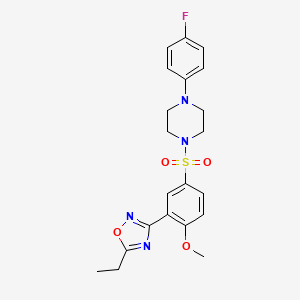
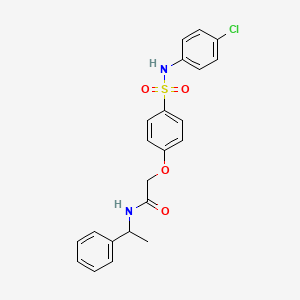
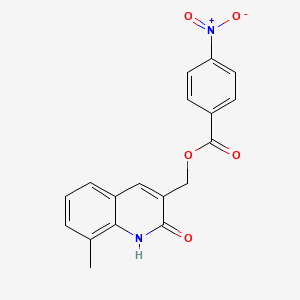



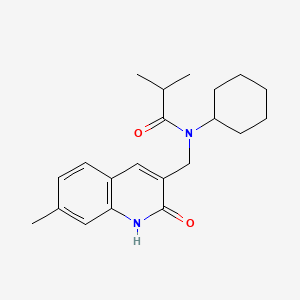

![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)
